molecular formula C10H14ClN B093299 2-Chloro-N,N-diethylaniline CAS No. 19372-80-6

2-Chloro-N,N-diethylaniline

Cat. No. B093299
CAS RN: 19372-80-6
M. Wt: 183.68 g/mol
InChI Key: OQRCDIPTOADXMP-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diethylaniline, also known as Chlorodiethylaniline (CDA), is an aromatic amine compound with a molecular formula of C8H13ClN. It is a colorless, volatile liquid with a boiling point of 123 °C and a melting point of -47.3 °C. It is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and benzene. CDA is used in the synthesis of dyes, pharmaceuticals, and other organic compounds. It is also used as a reagent in analytical chemistry and as an intermediate in organic synthesis.

Scientific Research Applications

  • Genotoxicity Assessment : N,N-Diethylaniline, an intermediate in dye manufacturing, has been studied for its genotoxicity. It was found to significantly increase sister chromatid exchanges (SCEs) in human lymphocytes, indicating its genotoxic potential (Li & Minami, 1997).

  • Application in Organic Synthesis : N,N-Diethylaniline is used as a co-catalyst in polymerization reactions, an inhibitor of acid corrosion in metallic vessels, and as an antioxidant for lubricating oils. It's also an important intermediate in the synthesis of certain herbicides (Narayanan & Deshpande, 2000).

  • Synthesis Technique : A new technique for synthesizing 2-methoxy-5-acetamino-N,N-diethylaniline was developed, which is relevant for certain chemical manufacturing processes (Zhao Ying, 2001).

  • Pesticide Residue Analysis : 2,6-Diethylaniline, a metabolite of the herbicide alachlor, was analyzed in agricultural products, demonstrating its application in the field of residue analysis (Newsome, Collins, & Lewis, 1986).

  • Environmental Interaction Studies : The interaction of aniline derivatives, including 2,6-diethylaniline, with phenolic humus constituents was studied, contributing to our understanding of environmental processes and pesticide degradation (Bollag, Minard, & Liu, 1983).

  • Cerium(IV) Mediated Oxidation : The oxidation of 2,6-diethylaniline and other aniline derivatives by cerium(IV) ions in aqueous perchloric acid was studied, showing its potential in chemical synthesis processes (Domagała & Dziegieć, 1997).

  • Dye Synthesis and Color Studies : The synthesis of blue azo disperse dyes using 3-amino-N,N-diethylaniline and the study of color-constitution relationships in these dyes provided insights into dye chemistry (Peters & Chisowa, 1993).

  • Comparative Metabolism Studies : The metabolism of chloroacetamide herbicides and their metabolites, including 2,6-diethylaniline, was compared in human and rat liver microsomes, revealing important differences relevant for toxicology and pharmacology (Coleman, Linderman, Hodgson, & Rose, 2000).

  • Reactivity Patterns in Radical Cations : Studies on the reactivity of N,N-diethylaniline radical cations provided insights into their behavior in nucleophilic substitution reactions, useful in organic chemistry (Kirchgessner, Sreenath, & Gopidas, 2006).

  • Oxidative Dealkylation Modeling : Research on the oxidative dealkylation of tertiary amines, including N,N-diethylaniline, by iron(III) porphyrin-iodosoxylene systems provided a model for understanding cytochrome P-450 enzymes (Miyata, Kiuchi, & Hirobe, 1981).

Mechanism of Action

While the mechanism of action for 2-Chloro-N,N-diethylaniline is not explicitly mentioned in the search results, a related compound, 2-chloro-N-phenylacetamide, has been studied for its antifungal activity. It is suggested that its mechanism of action involves binding to ergosterol on the fungal plasma membrane and possibly inhibiting DNA synthesis through the inhibition of thymidylate synthase .

properties

IUPAC Name

2-chloro-N,N-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-3-12(4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRCDIPTOADXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344556
Record name 2-Chloro-N,N-diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19372-80-6
Record name 2-Chloro-N,N-diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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